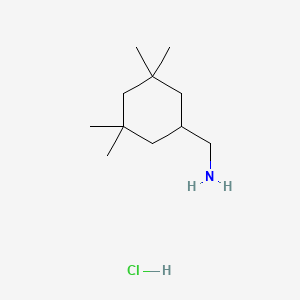
(3,3,5,5-Tetramethylcyclohexyl)methanamine hydrochloride
Descripción general
Descripción
“(3,3,5,5-Tetramethylcyclohexyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 219835-66-2 . It has a molecular weight of 205.77 and its linear formula is C11H24ClN .
Molecular Structure Analysis
The molecular structure of “(3,3,5,5-Tetramethylcyclohexyl)methanamine hydrochloride” is represented by the linear formula C11H24ClN . This indicates that the molecule consists of 11 carbon atoms, 24 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom.Physical And Chemical Properties Analysis
“(3,3,5,5-Tetramethylcyclohexyl)methanamine hydrochloride” is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación
1. Applications in Photocytotoxicity and Cellular Imaging
Iron(III) complexes, including those with (3,3,5,5-Tetramethylcyclohexyl)methanamine hydrochloride derivatives, have been synthesized and explored for their photocytotoxic properties. These complexes have shown unprecedented photocytotoxicity in red light, indicating their potential in medical applications like cancer therapy. They can generate reactive oxygen species and interact favorably with DNA, presenting a promising avenue for targeted cellular imaging and therapy (Basu et al., 2014).
2. Role in Synthesis of Antidepressant Compounds
Compounds similar to (3,3,5,5-Tetramethylcyclohexyl)methanamine hydrochloride have been utilized in the improved industrial synthesis of sertraline hydrochloride, a potent antidepressant. The synthesis process involves stable intermediates, which could be obtained through environmentally friendly and safe reactions, highlighting its importance in pharmaceutical manufacturing (Vukics et al., 2002).
3. Utilization in Organic Synthesis and Structural Studies
Derivatives of (3,3,5,5-Tetramethylcyclohexyl)methanamine hydrochloride have been synthesized and studied for their broad spectrum of biological activity. These studies include the synthesis of novel compounds, structural characterization, and understanding the interaction of these compounds with biological systems, which can lead to the development of new drugs or therapeutic agents (Aghekyan et al., 2013).
4. Exploration in Schiff Base Chemistry and Potential Therapeutics
Schiff base derivatives of compounds structurally related to (3,3,5,5-Tetramethylcyclohexyl)methanamine hydrochloride have been synthesized and screened for anticonvulsant activity. The structural characterization and activity screening of these compounds expand our understanding of their therapeutic potential and provide insights into the design of new drugs for treating neurological disorders (Pandey & Srivastava, 2011).
5. Contribution to Stereochemical and Chemical Property Analysis
The crystal structure analysis of compounds similar to (3,3,5,5-Tetramethylcyclohexyl)methanamine hydrochloride has contributed significantly to the understanding of stereochemistry and chemical properties. Such analyses are crucial for the development of new compounds with specific properties, paving the way for novel applications in various fields of science and technology (Hakey et al., 2008).
Safety And Hazards
The safety information available indicates that “(3,3,5,5-Tetramethylcyclohexyl)methanamine hydrochloride” may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing hands and skin thoroughly after handling, wearing protective gloves and eye protection, and if on skin or in eyes, rinsing cautiously with water .
Propiedades
IUPAC Name |
(3,3,5,5-tetramethylcyclohexyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N.ClH/c1-10(2)5-9(7-12)6-11(3,4)8-10;/h9H,5-8,12H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJNMFPQWNHVBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(C1)(C)C)CN)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3,5,5-Tetramethylcyclohexyl)methanamine hydrochloride | |
CAS RN |
219835-66-2 | |
| Record name | (3,3,5,5-tetramethylcyclohexyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


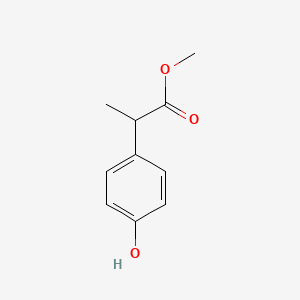
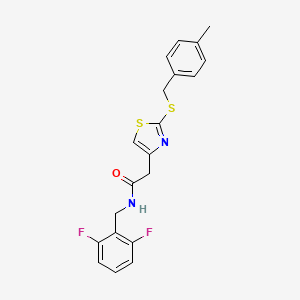
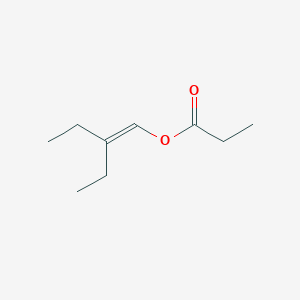
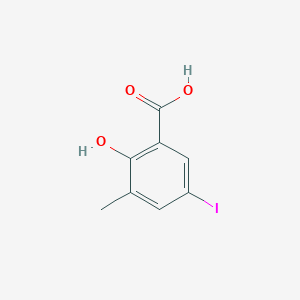
![3-oxo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2598347.png)
![5-((3-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2598349.png)
![1-(2,5-dimethylbenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2598351.png)
![4-methyl-N-[(4-methyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2598352.png)
![N-[(3S,3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]furan-3-yl]-2-chloroacetamide](/img/structure/B2598353.png)
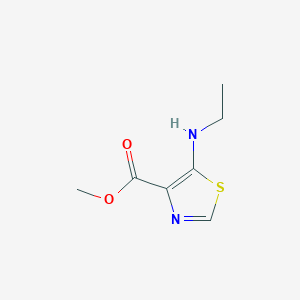


![3-[((2-[3-(2,5-Dimethyl-1H-pyrrol-1-YL)-2-thienyl]-7-methylpyrazolo[1,5-A]pyrimidin-6-YL)carbonyl)amino]-2-thiophenecarboxylic acid](/img/structure/B2598362.png)
